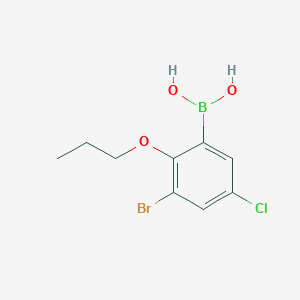

![molecular formula C16H13BrN4S B2885724 2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole CAS No. 893709-89-2](/img/structure/B2885724.png)

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

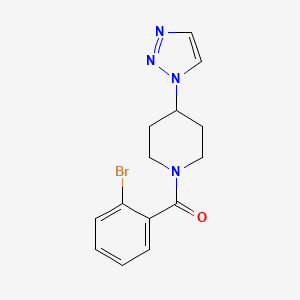

The compound “2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole” is a derivative of imidazopyridine . Imidazo[1,2-a]pyridine cores are increasingly important in the pharmaceutical industry due to their wide range of pharmacological activities . They are used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

Imidazopyridine derivatives are synthesized by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

Imidazopyridines, the imidazole ring fused with the pyridine moiety, are divided into four groups depending on the position of nitrogen atoms . These structures of imidazopyridine are imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine . Among these derivatives, imidazo[1,2-a]pyridine is the most important in medicinal chemistry .Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Wissenschaftliche Forschungsanwendungen

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

The compound can be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Development of New Drugs and Medical Treatments

The compound could potentially be used in the development of new drugs and medical treatments . This is because N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from this compound, have significant biological and therapeutic value .

Synthesis of Imidazo[1,2-a]pyridines

The compound can be used in the synthesis of imidazo[1,2-a]pyridines . This is a type of heterocyclic compound that is commonly found in medicinal chemistry leads and drugs .

Synthesis of 3-thioimidazo[1,2-a]pyridines

The compound can be used in the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .

Synthesis of 3-bromoimidazopyridines

The compound can be used in the synthesis of 3-bromoimidazopyridines . These versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Photovoltaic Applications

Although not directly mentioned in the search results, similar compounds have been used in the synthesis of infrared-active heterostructured semiconductor nanocrystals for photovoltaic applications . Therefore, it’s possible that this compound could have similar applications.

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The compound formation involves C–C bond cleavage promoted by I2 and TBHP .

Biochemical Pathways

The compound is part of the imidazo[1,2-a]pyridines class, which is known to have significant biological and therapeutic value . Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Result of Action

Compounds in the imidazo[1,2-a]pyridines class, to which this compound belongs, are known to have varied medicinal applications .

Eigenschaften

IUPAC Name |

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4S/c1-10-5-6-11-12(8-10)20-16(19-11)22-9-13-15(17)21-7-3-2-4-14(21)18-13/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVKRZCKBSSQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=CC=CC4=N3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-hydroxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2885641.png)

![(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2885644.png)

![N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide](/img/structure/B2885646.png)

![2-[4-(1-Prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B2885648.png)

![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)

![6-bromo-3-fluoro-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2885661.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)